molecular formula C10H24O2 B12336836 Ferric ferrous 2-ethylhexanoate CAS No. 68201-81-0

Ferric ferrous 2-ethylhexanoate

Katalognummer: B12336836
CAS-Nummer: 68201-81-0
Molekulargewicht: 176.30 g/mol
InChI-Schlüssel: IMVGFDIQASHWEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexanoic acid, iron(2+) iron(3+) salt is a coordination complex formed between 2-ethylhexanoic acid and iron ions in both +2 and +3 oxidation states. This compound is known for its applications in various industrial and chemical processes due to its unique properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexanoic acid, iron(2+) iron(3+) salt typically involves the reaction of 2-ethylhexanoic acid with iron salts. One common method is the reaction of 2-ethylhexanoic acid with iron(II) and iron(III) chlorides in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions where 2-ethylhexanoic acid is reacted with iron salts in reactors designed to maintain optimal reaction conditions. The product is then purified through processes such as filtration and distillation to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexanoic acid, iron(2+) iron(3+) salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron oxides, while substitution reactions may produce new coordination complexes .

Wissenschaftliche Forschungsanwendungen

2-Ethylhexanoic acid, iron(2+) iron(3+) salt has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-ethylhexanoic acid, iron(2+) iron(3+) salt involves its ability to coordinate with various substrates and catalyze reactions. The iron ions in the compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Eigenschaften

CAS-Nummer

68201-81-0

Molekularformel

C10H24O2

Molekulargewicht

176.30 g/mol

IUPAC-Name

2-ethylhexanoic acid;methane

InChI

InChI=1S/C8H16O2.2CH4/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H4

InChI-Schlüssel

IMVGFDIQASHWEF-UHFFFAOYSA-N

Kanonische SMILES

C.C.CCCCC(CC)C(=O)O

Verwandte CAS-Nummern

93981-08-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.